1-(5-Bromopyridin-3-YL)-2-phenylethan-1-one
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Overview
Description
1-(5-Bromopyridin-3-YL)-2-phenylethan-1-one is an organic compound that belongs to the class of bromopyridines This compound is characterized by the presence of a bromine atom attached to the pyridine ring and a phenyl group attached to the ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopyridin-3-YL)-2-phenylethan-1-one typically involves the reaction of acetophenone with 5-bromo-3-pyridincarboxyaldehyde in the presence of a base such as potassium hydroxide (KOH) in ethanol. The reaction is carried out at low temperatures to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography can further improve the quality of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromopyridin-3-YL)-2-phenylethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Oxidation Reactions: The ethanone moiety can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include organolithium compounds, Grignard reagents, and palladium-catalyzed cross-coupling reagents.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction Reactions: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridines.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Reduction Reactions: Products include alcohols and other reduced derivatives.
Scientific Research Applications
1-(5-Bromopyridin-3-YL)-2-phenylethan-1-one has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-3-YL)-2-phenylethan-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(5-Bromopyridin-3-yl)methanamine: This compound shares the bromopyridine moiety but differs in the attached functional group.
5-Bromopyridine-3-carboxylic acid: Another similar compound with a carboxylic acid group instead of the ethanone moiety.
Uniqueness: 1-(5-Bromopyridin-3-YL)-2-phenylethan-1-one is unique due to its specific combination of the bromopyridine and phenylethanone moieties, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.
Properties
Molecular Formula |
C13H10BrNO |
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Molecular Weight |
276.13 g/mol |
IUPAC Name |
1-(5-bromopyridin-3-yl)-2-phenylethanone |
InChI |
InChI=1S/C13H10BrNO/c14-12-7-11(8-15-9-12)13(16)6-10-4-2-1-3-5-10/h1-5,7-9H,6H2 |
InChI Key |
TXIWSJBGCKZRAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
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